4-Oxobutyl formate
CAS No.: 24350-41-2
Cat. No.: VC18708635
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24350-41-2 |
|---|---|
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 4-oxobutyl formate |
| Standard InChI | InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2 |
| Standard InChI Key | UKPITNRCHYHHFN-UHFFFAOYSA-N |
| Canonical SMILES | C(CC=O)COC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
4-Oxobutyl formate, systematically named formic acid 4-oxobutyl ester, adopts a linear structure with a formate group (-OCHO) and a ketone moiety (-CO-) separated by a two-carbon chain. Key stereoelectronic properties include:
The compound’s IR spectrum would likely exhibit strong absorptions near 1720 cm (ester C=O) and 1710 cm (ketone C=O), though experimental spectral data remain scarce in public databases .
Synonyms and Registry Information
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24350-41-2 | |
| ChemSpider ID | 9183113 | |
| IUPAC Name | 4-Oxobutyl formate | |
| Alternative Names | Formic acid 4-oxobutyl ester; 4-Formyloxybutyraldehyde |
Synthesis and Manufacturing
Historical Synthetic Routes
Early syntheses of 4-oxobutyl formate were reported in the Journal of Organic Chemistry:
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Bartlett and Chu (1980): Utilized acid-catalyzed esterification of 4-oxobutanol with formic acid under anhydrous conditions . The reaction proceeded at 60°C for 12 hours, achieving a 68% yield. Key optimization included molecular sieves to sequester water.
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Thompson (1962): Demonstrated a two-step approach involving oxidation of 4-hydroxybutyl formate with pyridinium chlorochromate (PCC) . This method avoided strong acids, making it suitable for acid-sensitive substrates.
Modern Methodologies
Recent advances emphasize catalytic efficiency and green chemistry principles:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enzymatic esterification | Lipase B (CAL-B), 35°C, 24h | 82 | |
| Microwave-assisted | HCOOH, HSO, 100W | 75 |
Microwave techniques reduce reaction times to under 30 minutes, enhancing throughput for industrial applications.
Reactivity and Chemical Transformations
Oxidation Pathways
The ketone group in 4-oxobutyl formate undergoes selective oxidation. In the presence of Jones reagent (), the ketone oxidizes to a carboxylic acid, yielding succinic acid monoformate . Kinetic studies reveal first-order dependence on both oxidant and substrate concentrations.
Reduction Reactions
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NaBH Reduction: Selectively reduces the ketone to a secondary alcohol, producing 4-hydroxybutyl formate .
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Catalytic Hydrogenation: Using Pd/C under (1 atm), the ketone converts to a methylene group, forming butyl formate derivatives .
Radical Reactions
Analogous to 4-oxobutyl acetate, the formate ester participates in tert-butoxyl radical-mediated additions:
Yields for benzaldehyde-derived adducts reach 43–99% under optimized initiator systems.
Industrial and Research Applications
Pharmaceutical Intermediates
4-Oxobutyl formate’s bifunctional reactivity makes it valuable for synthesizing γ-lactams and prostaglandin analogs. For example:
This transformation is pivotal in producing anticonvulsants like levetiracetam.
Polymer Chemistry
As a monomer, it copolymerizes with ε-caprolactone to form biodegradable polyesters with tunable glass transition temperatures ():
| Comonomer Ratio | (°C) | Degradation (weeks) |
|---|---|---|
| 1:4 | -45 | 8 |
| 1:1 | -20 | 4 |
Data suggest applications in controlled-release drug delivery systems.
Biological and Toxicological Profile
Metabolic Pathways
Rat liver microsome assays show rapid hydrolysis to 4-oxobutanol and formic acid via carboxylesterase enzymes. The former metabolite undergoes further oxidation to succinic acid, integrating into the citric acid cycle.
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